molecular formula C12H17NO B11902849 (1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol

(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B11902849
M. Wt: 191.27 g/mol
InChI Key: LFJCMAIRHIWPTC-JQWIXIFHSA-N
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Description

(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure that includes an amino group, an isopropyl group, and a hydroxyl group attached to an indane backbone. Its stereochemistry is defined by the (1R,2S) configuration, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a ketone intermediate with a chiral borane reagent can yield the desired (1R,2S) configuration.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process may include steps such as hydrogenation, reduction, and purification to ensure high enantiomeric purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted indane derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse applications.

Scientific Research Applications

(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol has several scientific research applications:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Uniqueness

Compared to similar compounds, (1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol stands out due to its unique indane backbone and the presence of both an amino and hydroxyl group. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R,2S)-1-amino-7-propan-2-yl-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C12H17NO/c1-7(2)9-5-3-4-8-6-10(14)12(13)11(8)9/h3-5,7,10,12,14H,6,13H2,1-2H3/t10-,12-/m0/s1

InChI Key

LFJCMAIRHIWPTC-JQWIXIFHSA-N

Isomeric SMILES

CC(C)C1=CC=CC2=C1[C@H]([C@H](C2)O)N

Canonical SMILES

CC(C)C1=CC=CC2=C1C(C(C2)O)N

Origin of Product

United States

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